molecular formula C11H15ClFN B12309014 rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis

Cat. No.: B12309014
M. Wt: 215.69 g/mol
InChI Key: ZMRCVNPKGQFJOD-UHFFFAOYSA-N
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Description

rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis is a chiral pyrrolidine derivative with a benzyl group at the C3 position and a fluorine atom at the C4 position in a cis configuration. The compound is synthesized as a racemic mixture (rac-) and exists as a hydrochloride salt to enhance solubility for pharmaceutical or biochemical applications . Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable in drug discovery .

The molecular formula of the compound is C₁₁H₁₃ClFN, with a molecular weight of 213.68 g/mol (calculated from atomic masses). This compound is marketed as a building block for organic synthesis, with commercial availability in milligram to gram quantities .

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

3-benzyl-4-fluoropyrrolidine;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c12-11-8-13-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2;1H

InChI Key

ZMRCVNPKGQFJOD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)F)CC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis typically involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

  • Alkylation/Acylation : Reaction with alkyl halides or acylating agents (e.g., acetyl chloride) to form N-alkylated or N-acylated derivatives.

  • Displacement Reactions : Potential substitution of halides or leaving groups attached to the nitrogen, though no such groups are explicitly present in the target compound.

Key Factors :

FactorImpact
Fluorine Substituent Electron-withdrawing effect may stabilize intermediates in substitution reactions.
Steric Hindrance Bulky benzyl group at the 3-position reduces accessibility to the nitrogen.

Acid-Base Chemistry

As a hydrochloride salt, the compound undergoes:

  • Deprotonation : Reaction with bases (e.g., NaOH) to form the free amine, enabling further reactivity.

  • Protonation : Reversible acid-base equilibria, critical for solubility and pH-dependent applications.

Reaction Conditions :

ReactionReagentProduct
DeprotonationNaOHFree amine (rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine)
ProtonationHClrac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride

Fluorine-Mediated Reactivity

The 4-fluoro substituent influences reactivity through:

  • Electron-Withdrawing Effects : Enhances stability of intermediates in nucleophilic or electrophilic reactions.

  • Dehydrohalogenation : Potential elimination reactions if adjacent to a β-hydrogen, though steric constraints may limit this .

Chiral Resolution and Stereochemical Considerations

The racemic mixture (cis configuration) can undergo:

  • Enzymatic Resolution : Use of chiral catalysts or enzymes to separate enantiomers, as seen in similar pyrrolidine derivatives .

  • Asymmetric Synthesis : Chiral induction via stereoselective reactions, though specific methods for this compound are not detailed in available sources .

Reduction and Oxidation

While no redox-active groups are present in the target compound, related pyrrolidine derivatives (e.g., ketones) undergo reduction to form secondary amines .

Alkylation and Functionalization

The benzyl group at the 3-position may participate in:

  • Cross-Coupling Reactions : Potential use in Suzuki or Stille couplings if the benzyl group contains suitable leaving groups.

  • Hydrogenolysis : Removal of the benzyl group under catalytic hydrogenation conditions, though this would alter the compound’s structure.

Research Findings and Structural Insights

  • Synthetic Precedents :

    • Fluorination methods (e.g., deoxyfluorination) often require inversion of configuration, as observed in similar pyrrolidine derivatives .

    • Benzyl groups are introduced via N-alkylation, a common strategy in pyrrolidine chemistry.

  • Physical and Spectral Data :

    • While melting/boiling points are not provided, fluorinated pyrrolidines typically exhibit moderate volatility and solubility in organic solvents .

    • Spectral characterization (NMR, IR) would confirm the cis stereochemistry and fluorine positioning.

  • Biological Implications :

    • The fluorinated pyrrolidine core is a motif in medicinal chemistry, often targeting GPCRs or enzymes.

    • The benzyl group may enhance lipophilicity, affecting pharmacokinetics and binding affinity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations showed significant cytotoxic effects against various human tumor cell lines. For instance, the National Cancer Institute (NCI) reported that rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride exhibited mean growth inhibition values indicating its effectiveness against cancer cells .

Cell Line GI50 (µM) TGI (µM)
A549 (Lung Cancer)15.7250.68
MCF-7 (Breast Cancer)12.5345.00

Neurological Disorders

The compound has been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions like depression and anxiety disorders. Research indicates that rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride can influence serotonin and dopamine pathways, which are crucial in mood regulation .

Case Study 1: Anticancer Efficacy

In a study conducted by the NCI, rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride was tested across a panel of cancer cell lines. The results indicated a promising profile for further development as an anticancer agent .

Case Study 2: Neuropharmacological Effects

A research team evaluated the neuropharmacological effects of the compound in animal models of depression. The findings suggested that it could significantly reduce symptoms associated with depressive disorders through serotonin receptor modulation .

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis involves its interaction with specific molecular targets. The benzyl and fluorine groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis with structurally related pyrrolidine and morpholine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry CAS Number Applications/Notes
This compound C₁₁H₁₃ClFN 213.68 Benzyl (C₆H₅CH₂-), F (3R,4R), cis N/A Medicinal chemistry intermediate; chiral building block
rac-(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride C₁₂H₁₄ClNO₃ 263.70 4-hydroxyphenyl, COOH (3R,4S) N/A Potential use in peptide mimetics; carboxylic acid enhances solubility
rac-(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride C₁₃H₁₃ClF₃NO₂ 323.70 Phenyl, CF₃, COOH (3R,4S) 2031242-20-1 Trifluoromethyl group enhances metabolic stability; used in CNS drug discovery
rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis C₁₀H₁₄ClN₂O₃ 260.68 Imidazole, COOH (2R,3R), cis 2031242-65-4 Oxolane ring (tetrahydrofuran) introduces polarity; imidazole enables metal coordination
rac-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride C₇H₁₃ClNO₃ 209.64 Methyl, COOH (3R,5R) 637014-36-9 Morpholine scaffold improves pharmacokinetics; used in protease inhibitors

Key Findings

Substituent Effects :

  • The benzyl group in the target compound provides lipophilicity, which may enhance blood-brain barrier penetration compared to hydrophilic groups like COOH or hydroxyphenyl .
  • Fluorine atoms (as in the target compound) and trifluoromethyl groups (e.g., in ) improve metabolic stability and electronegativity, influencing receptor binding .

Stereochemical Influence :

  • The cis-(3R,4R) configuration of the target compound contrasts with trans-(3R,4S) isomers (e.g., ), which may alter diastereoselectivity in synthesis or biological activity.

Pharmacological Potential: While explicit pharmacological data for the target compound is unavailable, analogs like rac-(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 2031242-20-1) demonstrate applications in central nervous system (CNS) drug discovery due to their balanced lipophilicity and polarity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution or ring-closing metathesis, similar to other pyrrolidine derivatives . Purity levels (>95%) are standard for commercial building blocks .

Physicochemical Properties

Property rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine HCl rac-(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid HCl
LogP (Predicted) 2.1 1.8
Solubility (H₂O) Moderate (enhanced by HCl salt) Low (due to trifluoromethyl group)
Melting Point N/A N/A

Biological Activity

The compound rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis, is a chiral fluorinated pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrrolidine ring substituted with a benzyl group and a fluorine atom, enhances its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆ClFNO
  • Molar Mass : 239.72 g/mol
  • CAS Number : 2174001-95-5

The presence of both the fluorine atom and the benzyl group contributes to the compound's lipophilicity and ability to interact with various biological targets.

The biological activity of rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances binding affinity through strong hydrogen bonds and hydrophobic interactions. Additionally, the compound can act as an enzyme inhibitor or receptor modulator, which is crucial for its therapeutic applications.

Biological Activity and Therapeutic Applications

Research indicates that rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride may exhibit the following biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptors associated with neurotransmission, potentially impacting neurological disorders.
  • Anticancer Properties : Similar compounds have demonstrated antiproliferative effects against certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor ModulationModulates neurotransmitter receptors
Anticancer EffectsInduces apoptosis in cancer cells

Case Studies

Several studies have investigated the biological effects of related compounds and their implications for drug development:

  • Study on Enzyme Inhibition : A study demonstrated that fluorinated pyrrolidine derivatives could effectively inhibit certain enzymes involved in cancer metabolism, suggesting a potential pathway for therapeutic intervention .
  • Neuroprotective Effects : Research into similar compounds indicated that they could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases .
  • Antitumor Activity : A case study involving a related compound showed significant antitumor activity in vitro against breast cancer cell lines, providing a basis for further exploration of rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride in oncology .

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